molecular formula C17H16N4O4S2 B2889123 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2415561-79-2

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2889123
CAS No.: 2415561-79-2
M. Wt: 404.46
InChI Key: SMSWYKRLGQTGHT-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzodioxine sulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The intermediate thienopyrimidine derivatives are then reacted with azetidine and benzodioxine sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the bacterium’s energy metabolism . The azetidine and benzodioxine sulfonamide moieties may also contribute to its overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-27(23,12-1-2-14-15(7-12)25-5-4-24-14)20-11-8-21(9-11)17-16-13(3-6-26-16)18-10-19-17/h1-3,6-7,10-11,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSWYKRLGQTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CN(C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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